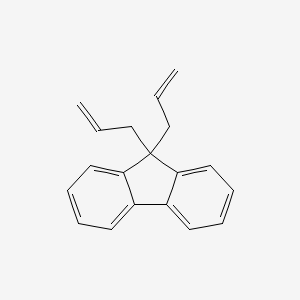

9,9-Diallylfluorene

Vue d'ensemble

Description

9,9-Diallylfluorene (DAF) is a synthetic organic compound that is widely used as a building block in the synthesis of various organic molecules. It is a versatile compound with a wide range of applications in both industrial and research settings. In particular, DAF is used in the synthesis of a variety of organic compounds, such as polymers, plastics, and pharmaceuticals. Furthermore, DAF has been studied extensively for its potential as a therapeutic agent and its mechanism of action has been explored in recent years.

Applications De Recherche Scientifique

Surface Modification and Polymerization

Poly(9,9-dihexyl fluorene) layers have been developed via Ni(0)-mediated coupling polymerization on modified silicon and quartz surfaces. This method offers a novel approach for creating brush-like layers of conjugated polymers on these substrates, showing potential for advanced surface modification techniques (Jhaveri, Peterson, & Carter, 2009).

Spectral Stability and Degradation Studies

Research into the spectral stability of polyfluorenes incorporating 9,9-dialkylfluorene units reveals insights into their degradation processes and factors affecting their spectral stability. This understanding is crucial for enhancing the performance of these materials in various applications (Grisorio, Allegretta, Mastrorilli, & Suranna, 2011).

Carbon Nanotube Enrichment

9,9-Dialkylfluorene homopolymers are used for enriching large-diameter semiconducting single-walled carbon nanotubes (SWCNTs), demonstrating their utility in materials science and nanotechnology. This process involves a simple extraction technique that significantly purifies and yields high-quality SWCNTs (Ding et al., 2014).

Synthesis and Molecular Modeling

Compounds derived from 9,9-dialkylfluorene and 1,4-dioxane[3,4-b]thiophene have been synthesized, with molecular modeling studies revealing relationships between their structures and polymerization properties. Such studies contribute to a deeper understanding of material synthesis and design (Soloducho, Roszak, Chyla, & Tajchert, 2001).

Fluorescence Probes

N-substituted 2-amino-9,9-dialkylfluorenes, synthesized via palladium-catalyzed substitution, show promise as fluorescence probes for studying solvation dynamics, indicating potential applications in chemical sensing and analysis (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).

Copolymerization and Material Properties

The copolymerization of ethylene or propylene with monomers containing 9-fluorenyl groups, including 9,9-diallylfluorene, has been studied. This research is significant for understanding the material properties of these copolymers, such as their optical properties (Naga, Sakai, Usui, & Tomoda, 2010).

Synthesis and Electronic Properties

Research into the synthesis of 9,9-diarylfluorene-based monomers and the resulting polymers offers insights into controlling the thermal properties of these materials. This contributes to the development of high-performance materials in various applications (Hasegawa et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 9,9-Diallylfluorene is the process of polymerization . It is used in the formation of polymers, specifically in the cyclopolymerization process promoted by Ni complexes . The role of this compound in this process is crucial as it contributes to the formation of six- and five-membered rings during the polymer growth .

Mode of Action

This compound interacts with its targets through a process known as cyclopolymerization . This process involves the intermolecular 1,2- or 2,1-insertion of a CdC bond of the diene monomer which determines the size of the ring formed by subsequent intramolecular 1,2-insertion (cyclization) . The interaction of this compound with its targets results in the stereoselective formation of six- and five-membered rings during the polymer growth .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the process of polymerization . The compound plays a significant role in the formation of polymers, influencing the structure and properties of the resulting material . The downstream effects of these pathways include the creation of polymers with specific characteristics, such as those with six- and five-membered rings .

Result of Action

The molecular and cellular effects of this compound’s action are observed in the formation of polymers . The compound contributes to the creation of polymers with specific structural characteristics, such as those with six- and five-membered rings . These polymers can have various applications, depending on their specific properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of other compounds (such as Ni complexes) can affect the cyclopolymerization process . Additionally, the solvent used can also impact the effectiveness and stability of this compound in the polymerization process .

Propriétés

IUPAC Name |

9,9-bis(prop-2-enyl)fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18/c1-3-13-19(14-4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3-12H,1-2,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIHFQGZMRVBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

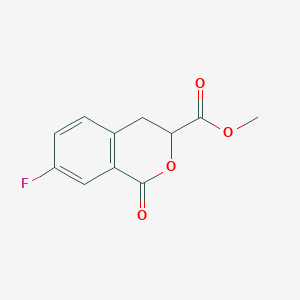

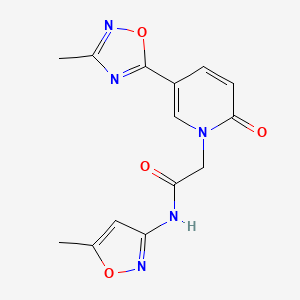

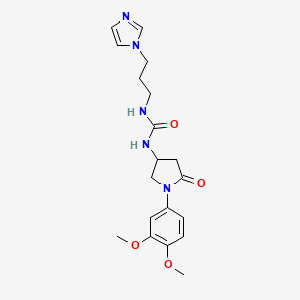

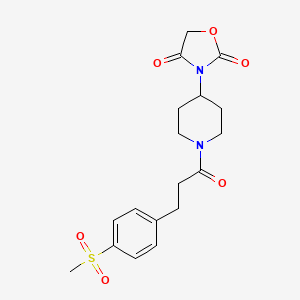

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What makes the polymerization of 9,9-Diallylfluorene unique?

A1: this compound can be polymerized through several pathways, offering interesting possibilities for controlling the polymer structure. Studies show it can undergo both 1,2-insertion and cyclization insertion during polymerization with ethylene or propylene using zirconocene catalysts []. Interestingly, the type of catalyst used significantly impacts the polymerization pathway. For instance, bridged zirconocene catalysts, particularly those known for syndioselective polymerization, exhibited higher reactivity with this compound compared to non-bridged catalysts []. Additionally, research indicates that this compound can undergo cyclopolymerization in the presence of nickel complexes, forming a mixture of five and six-membered rings within the polymer backbone []. This ability to form different ring sizes during polymerization offers a unique route to control the final polymer's properties.

Q2: How does the incorporation of this compound affect the properties of polymers?

A2: Incorporating this compound into polymers, such as polyethylene and polypropylene, introduces fluorene units into the side chains []. This modification can significantly influence the polymer's physical and optical properties. For example, propylene-based copolymers incorporating this compound units exhibit characteristic fluorescence properties attributed to the fluorene moiety []. These findings suggest potential applications in materials requiring specific optical properties, such as light-emitting materials. Additionally, the introduction of spiro-fluorene units, derived from this compound, into oligo(fluorene-co-bithiophene)s led to a substantial increase in both glass transition temperature (Tg) and clearing point temperature (Tc) without significantly altering the oligomers' photophysical properties []. These enhancements in thermal properties are crucial for developing liquid crystalline conjugated polymers with improved stability and processability.

Q3: How does the molecular structure of this compound impact its reactivity?

A3: The presence of two allyl groups in this compound makes it a versatile building block. These allyl groups can participate in various reactions, including polymerization and cyclization. For instance, research has shown that during the synthesis of spiro-fluorenes, this compound undergoes tandem radical-addition reactions with perfluorobutyl iodide in the presence of a radical initiator []. This reaction highlights the reactivity of the allyl groups towards radical species. Furthermore, the stereochemistry of the products resulting from these reactions can be influenced by the reaction conditions and the choice of catalyst.

Q4: What analytical techniques are crucial for studying this compound and its derivatives?

A4: A range of analytical techniques proves essential for studying this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the structure and purity of synthesized compounds. Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the molecules, aiding in characterizing polymerization products and studying structural changes upon treatments like thermal annealing [, ]. Furthermore, techniques like Atomic Force Microscopy (AFM) can be employed to visualize the morphology of thin films, providing insights into the aggregation behavior of polymers containing this compound units [, ]. Additionally, UV-vis and photoluminescence spectroscopy are crucial for investigating the optical properties of this compound-containing polymers, particularly their absorption and emission characteristics [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720581.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2720582.png)

![N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2720585.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]acetamide](/img/structure/B2720587.png)

![4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720594.png)